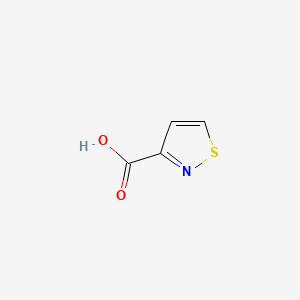

Isothiazole-3-carboxylic acid

Beschreibung

Historical Context and Discovery of Isothiazole (B42339) Ring Systems

The isothiazole ring system, the core of isothiazole-3-carboxylic acid, has a rich history in heterocyclic chemistry. The first synthesis of the parent compound, isothiazole, was a multi-step process that began with the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate (B83412). medwinpublishers.comresearchgate.net This reaction was followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. medwinpublishers.comresearchgate.net While this initial synthesis holds historical importance, chemists later developed more efficient and accessible methods. medwinpublishers.comresearchgate.net

Subsequent synthetic strategies focused on cycloaddition and condensation reactions. medwinpublishers.com One notable method is the 1,3-dipolar cycloaddition of nitrile sulfide (B99878) to dimethyl acetylenedicarboxylate, which yields an isothiazole derivative. medwinpublishers.com Other approaches include the transformation of other heterocyclic rings, such as isoxazoles, into isothiazoles using reagents like phosphorus pentasulfide. medwinpublishers.com The development of these varied synthetic routes has been crucial for making isothiazoles and their derivatives, including this compound, readily available for research. medwinpublishers.comrsc.org

Significance of Carboxylic Acid Moiety in Heterocyclic Chemistry

The carboxylic acid group (–COOH) is a cornerstone functional group in chemistry, particularly in the design of biologically active molecules. wiley-vch.denih.gov Its presence in a heterocyclic compound like this compound imparts several critical properties that are exploited in academic and industrial research.

Firstly, the carboxylic acid moiety significantly influences the molecule's physicochemical properties. wiley-vch.de It is a hydrophilic group that can increase the water solubility of a compound, especially at physiological pH where it exists in its ionized carboxylate form. wiley-vch.de This property is vital for compounds intended for biological studies.

Secondly, the carboxylic acid group is a versatile chemical handle for derivatization. It can be readily converted into a wide array of other functional groups, such as esters and amides, through standard organic reactions. researchgate.net This allows researchers to systematically modify the parent structure to explore structure-activity relationships (SAR) and fine-tune the compound's properties for specific applications. asiaresearchnews.com For instance, converting the carboxylic acid to an amide can alter its hydrogen-bonding capacity.

The importance of this functional group is underscored by its prevalence in active ingredients; approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de It often serves as a key part of a pharmacophore, the essential molecular features necessary for a drug's biological activity, by engaging in crucial interactions with biological targets like enzymes and receptors. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its use as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agricultural applications. The compound's reactive carboxylic acid group is central to these efforts, enabling its derivatization into a library of related compounds, including amides and esters.

Pharmaceutical Research: In medicinal chemistry, derivatives of this compound are investigated for a range of potential therapeutic activities. vulcanchem.com Studies have explored its derivatives for antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai For example, 5-Bromo-isothiazole-3-carboxylic acid has shown potential in the development of antimicrobial and anticancer agents. In one study, new derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid were synthesized and demonstrated high selectivity and proliferation inhibition against certain leukemia and colon cancer cell lines. nih.gov The isothiazole scaffold itself is of significant interest due to the diverse biological activities exhibited by compounds containing this heterocyclic system. vulcanchem.comontosight.ai

Agricultural Research: In the agrochemical sector, this compound and its derivatives are utilized as plant protection agents. Research has demonstrated their efficacy as fungicides, herbicides, and insecticides. cymitquimica.com Derivatives can act as microbicides for direct pathogen control and may also trigger a plant's own defense mechanisms. The ability to modify the core structure allows for the development of compounds tailored to specific agricultural needs.

Materials Science: Beyond biological applications, this compound serves as a building block in materials science for synthesizing complex heterocyclic structures and polymers with desirable industrial properties. The isothiazole ring can be functionalized through various reactions, including nucleophilic substitution and cross-coupling, to create novel materials.

Data Tables

Table 1: Properties of this compound and a Key Derivative

| Property | This compound | 5-Bromo-isothiazole-3-carboxylic acid |

| CAS Number | 4576-90-3 | 4576-89-0 |

| Molecular Formula | C₄H₃NO₂S | C₄H₂BrNO₂S |

| Molecular Weight | 129.14 g/mol | 202.04 g/mol |

| Key Feature | Parent compound for synthesis. | Enhanced biological activity. |

Table 2: Research Applications of this compound Derivatives

| Application Area | Specific Use | Example Compound Class | Reference |

| Pharmaceutical | Anticancer Agents | Substituted isothiazole carboxamides | nih.gov |

| Pharmaceutical | Antimicrobial Agents | Bromo-isothiazole derivatives | |

| Agricultural | Fungicides, Herbicides | Isothiazole carboxamides | |

| Materials Science | Polymer Synthesis | Functionalized isothiazoles |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPVWNJQCJQBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339862 | |

| Record name | Isothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4576-90-3 | |

| Record name | Isothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Isothiazole 3 Carboxylic Acid and Its Derivatives

Ring-Forming Reactions for Isothiazole (B42339) Core

The construction of the isothiazole nucleus through the formation of new bonds from acyclic precursors is a fundamental approach. These methods are often categorized based on the number of atoms each reactant contributes to the final ring, such as (4+1), (3+2), and intramolecular cyclization strategies.

Intramolecular cyclization involves the formation of the isothiazole ring from a single molecule containing all the necessary atoms (C-C-C-N-S). This approach often relies on the oxidative cyclization of precursors like 3-aminopropenethiones. thieme-connect.com A solvent-free method using chromium trioxide supported on silica (B1680970) gel has been shown to effectively cyclize 3-aminopropenethiones into 4-cyanoisothiazoles. thieme-connect.com This reaction proceeds efficiently at room temperature or with microwave irradiation. thieme-connect.com

Another notable intramolecular strategy involves the cyclization of trifluoromethylated N-propargyl tert-butanesulfinylamide in the presence of trifluoroacetic acid. acs.org This reaction, proceeding through electrophilic cyclization and subsequent aromatization, provides a straightforward route to polyfunctionalized isothiazoles under mild conditions. acs.org The process is operationally simple and demonstrates a broad substrate scope with moderate to good yields. acs.org

A further example is the intramolecular condensation of an activated methylene (B1212753) group with a cyano group in specifically designed precursors, which has been utilized in the synthesis of inhibitors for vascular endothelial growth factor receptors (VEGFR1 and VEGFR2). thieme-connect.com

Table 1: Examples of Intramolecular Cyclization for Isothiazole Synthesis

| Precursor | Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aminopropenethiones | CrO₃ on Silica Gel, Solvent-free | 4-Cyanoisothiazoles | Not specified | thieme-connect.com |

| N-propargyl tert-butanesulfinylamide | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) | 3-(Trifluoromethyl)isothiazole derivatives | Moderate to Good | acs.org |

In (4+1)-heterocyclization, the isothiazole ring is formed from a four-atom fragment and a single-atom fragment. thieme-connect.com This strategy often involves the reaction of a precursor containing a C-C-C-S or C-C-C-N chain with a nitrogen or sulfur source, respectively.

A prominent example is the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). thieme-connect.comorganic-chemistry.org This metal-free annulation is considered carbon-economic and proceeds through a sequence of imine formation, cyclization, and aerial oxidation, forming the C–N and S–N bonds in a single pot. thieme-connect.comorganic-chemistry.org

Another (4+1) approach utilizes sulfur dichloride (S₂Cl₂) as the sulfur donor. This has been demonstrated in the preparation of dinitrobenzo[c]isothiazole from 2-amino-4,6-dinitrotoluene. thieme-connect.com The choice of base was found to be critical in this reaction, with a sequential addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) achieving a 90% yield, whereas individual bases resulted in yields below 18%. thieme-connect.com

Table 2: Overview of (4+1)-Heterocyclization Strategies

| Four-Atom Component | One-Atom Donor | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Keto dithioesters/thioamides | NH₄OAc (Nitrogen source) | Metal-free, Aerial oxidation | 3,5-Disubstituted isothiazoles | thieme-connect.comorganic-chemistry.org |

The (3+2)-heterocyclization approach involves the reaction between a three-atom component and a two-atom component to construct the isothiazole ring. thieme-connect.comthieme-connect.com A common example is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). thieme-connect.comthieme-connect.com In this reaction, the unsaturated aldehyde provides the three-carbon backbone, while ammonium thiocyanate serves as the donor of the N–S fragment. thieme-connect.comthieme-connect.com This method has been used to synthesize 4-arylisothiazoles. thieme-connect.com

A classic (3+2) strategy is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes, such as dimethyl acetylenedicarboxylate, which yields highly substituted isothiazole derivatives. medwinpublishers.com

Table 3: Selected (3+2)-Heterocyclization Methods for Isothiazole Synthesis

| Three-Atom Component | Two-Atom Component | Reaction Type | Product Example | Reference |

|---|---|---|---|---|

| α,β-Unsaturated aldehydes | Ammonium thiocyanate | Condensation/Cyclization | 4-Arylisothiazoles | thieme-connect.comthieme-connect.com |

Isothiazoles can also be synthesized by the transformation of other heterocyclic rings. thieme-connect.com While these reactions often proceed through ring-opening followed by recyclization, they are typically classified as a distinct synthetic approach. thieme-connect.com

A well-documented example is the conversion of isoxazoles into isothiazoles. medwinpublishers.com The reaction of 3,5-disubstituted isoxazoles with phosphorus pentasulfide in pyridine (B92270) leads to the corresponding 3,5-disubstituted isothiazoles, effectively replacing the oxygen atom of the isoxazole (B147169) ring with a sulfur atom. medwinpublishers.com

Metal catalysts, particularly those based on rhodium, have enabled novel and efficient pathways to the isothiazole core.

A significant advancement in isothiazole synthesis is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. acs.orgacs.orgnih.gov This method provides a wide variety of isothiazoles and proceeds through an α-thiavinyl rhodium-carbenoid intermediate. acs.orgorganic-chemistry.org The reaction involves the denitrogenation of the 1,2,3-thiadiazole (B1210528) to form the Rh-carbenoid, which then undergoes cyclization with a nitrile. organic-chemistry.org

Interestingly, the α-thiavinyl carbene acts as an "umpolung" 1,3-dipole equivalent in its reaction with nitriles. acs.orgacs.org This is in contrast to its reaction with alkynes, where the carbene carbon is electrophilic. acs.org In the reaction with nitriles, the carbene carbon is nucleophilic, and the sulfur atom is electrophilic. acs.orgorganic-chemistry.org Optimized conditions for this transformation typically involve catalysts like [Rh(COD)Cl]₂ with a DPPF ligand in chlorobenzene (B131634) at elevated temperatures. organic-chemistry.org The method shows a broad substrate scope, accommodating alkyl, aryl, and heteroaryl nitriles, with electron-deficient nitriles exhibiting higher reactivity. organic-chemistry.org This synthetic route has also been successfully applied to the synthesis of complex oligomeric arylene compounds containing multiple isothiazole rings. acs.orgfigshare.com

Table 4: Rh-Catalyzed Transannulation for Isothiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Key Intermediate | Reference |

|---|

Metal-Catalyzed Synthetic Routes

Metal-Free Conditions (e.g., KOH-mediated reactions)

A notable transition-metal-free method involves the potassium hydroxide (B78521) (KOH)-mediated reaction of a dithioester and an aryl acetonitrile. organic-chemistry.org This approach facilitates the formation of new C−C, C−O, and N−S bonds in a single step under aerial conditions, yielding 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.orgorganic-chemistry.org While not directly producing isothiazole-3-carboxylic acid, this method provides substituted isothiazole cores that can be further functionalized.

The reaction is typically performed in toluene (B28343) at 100°C with 2 equivalents of KOH, achieving yields of up to 91%. organic-chemistry.org This protocol is scalable and avoids the need for expensive or toxic metal catalysts. organic-chemistry.org The resulting 3-hydroxy-isothiazole derivatives serve as versatile intermediates. For instance, they can be subjected to Suzuki cross-coupling reactions to introduce further diversity on the isothiazole nucleus. organic-chemistry.org

Table 1: Examples of KOH-Mediated Synthesis of Substituted Isothiazoles

| Dithioester Substituent | Acetonitrile Substituent | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Phenyl | 3-Hydroxy-4,5-diphenylisothiazole | 91% |

| 4-Methylphenyl | Phenyl | 3-Hydroxy-5-phenyl-4-(p-tolyl)isothiazole | 85% |

| 4-Methoxyphenyl | Phenyl | 3-Hydroxy-5-phenyl-4-(4-methoxyphenyl)isothiazole | 82% |

| 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-3-hydroxy-5-phenylisothiazole | 88% |

Data sourced from Meher et al., 2024. organic-chemistry.org

Functional Group Transformations and Derivatization of this compound

Once synthesized, this compound is a valuable building block. Its chemical reactivity can be directed at the carboxylic acid group or at the substituents on the heterocyclic ring.

General Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position of the isothiazole ring undergoes typical transformations, allowing for the creation of a wide range of derivatives such as esters, amides, and salts.

Ester derivatives of this compound can be prepared through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uklibretexts.org This reaction is reversible and often requires heating under reflux to achieve equilibrium. chemguide.co.uklibretexts.org

Another effective method, particularly for sterically demanding alcohols, is the Steglich esterification. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method proceeds at room temperature and is known for suppressing side product formation, leading to high yields. organic-chemistry.org For example, the synthesis of various ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid has been reported, highlighting the utility of this functional group transformation. nih.gov

The conversion of the carboxylic acid to an amide is a crucial transformation in medicinal chemistry. This is commonly achieved using coupling agents that activate the carboxylic acid. A widely used protocol involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt). nih.govluxembourg-bio.com

The reaction proceeds through the formation of a highly reactive HOBt ester intermediate from the carboxylic acid, EDC, and HOBt. nih.govluxembourg-bio.com This intermediate then readily reacts with an amine to form the desired amide bond. researchgate.net The use of EDC/HOBt is effective even for coupling with electron-deficient or unreactive amines. nih.gov The synthesis of numerous amide derivatives of substituted isothiazolecarboxylic acids, such as 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid, has been successfully demonstrated using these methods. nih.gov

Table 2: Reagents for Amide Bond Formation

| Reagent | Full Name | Role |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide coupling agent |

| HOBt | N-Hydroxybenzotriazole | Additive to suppress side reactions and increase efficiency |

| DMAP | 4-Dimethylaminopyridine | Acyl transfer catalyst |

| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic base |

This compound, being an acid, can react with bases to form salts. For instance, treatment of isothiazole carbamide derivatives with sodium carbonate has been used to transform them into their corresponding sodium salt forms. thieme-connect.com This reaction is a straightforward acid-base neutralization and is useful for modifying the solubility and other physicochemical properties of the parent compound. thieme-connect.com

Modification of Substituents on the Isothiazole Nucleus

Beyond the carboxylic acid group, functionalization can also be performed on other positions of the isothiazole ring, provided suitable reactive "handles" are present. thieme-connect.com Halogenated isothiazoles, for example, are highly reactive synthetic intermediates that allow for the introduction of a wide variety of substituents through cross-coupling reactions. thieme-connect.com

A recently developed KOH-mediated synthesis yields 3-hydroxy-4,5-disubstituted isothiazoles which can be further functionalized. organic-chemistry.org For example, these compounds can undergo Suzuki cross-coupling reactions, demonstrating that substituents on the isothiazole core can be modified to build more complex molecular architectures. organic-chemistry.org

Synthesis of Halogenated this compound Derivatives

Halogenated isothiazoles, particularly chlorinated derivatives, are valuable building blocks in organic synthesis. thieme-connect.com The synthesis of compounds like 4,5-dichloro-isothiazole-3-carboxylic acid and its subsequent conversion to more functionalized derivatives is a key area of research.

One primary method involves the use of 4,5-dichloroisothiazole-3-carbonyl chloride as a starting material. researchgate.net This acid chloride is a versatile reagent for creating a variety of derivatives, including amides and esters, through reactions with nucleophiles like ammonia, amines, alcohols, and phenols. researchgate.net For instance, the acylation of primary aromatic and aliphatic amines with 4,5-dichloroisothiazole-3-carbonyl chloride yields the corresponding amides. researchgate.net Researchers have optimized the reaction conditions to ensure that the substitution occurs at the carbonyl chloride group without affecting the chlorine atoms on the isothiazole ring. researchgate.net

The synthesis of 4,5-dichloro-isothiazole-3-carboxylic acid itself has been previously described in the literature and serves as a foundational step for these transformations. researchgate.netresearchgate.net The reactivity of the chlorine atoms on the isothiazole ring, particularly at the 5-position, allows for further modification. For example, nucleophilic substitution reactions with amines or thiolates can be performed on derivatives like 4,5-dichlorothis compound nitrile to introduce amino or thioether groups at the C-5 position. thieme-connect.com

Table 1: Synthesis of Halogenated this compound Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

| 4,5-Dichloroisothiazole-3-carbonyl chloride | Ammonia, Amines | 4,5-Dichloroisothiazole-3-carboxamides | researchgate.net |

| 4,5-Dichloroisothiazole-3-carbonyl chloride | Alcohols, Phenols | 4,5-Dichloroisothiazole-3-carboxylates | researchgate.net |

| 4,5-Dichloro-3-trichloromethylisothiazole | Heterocyclic amines | 5-Amino-substituted 3-trichloromethyl-4-chloroisothiazoles | thieme-connect.com |

Synthesis of Amino-Substituted this compound Derivatives

Amino-substituted isothiazoles are significant due to their presence in biologically active molecules. Their synthesis can be approached in several ways, including the functionalization of pre-existing isothiazole rings or by constructing the ring from acyclic precursors.

A notable method for preparing 3-amino-substituted isothiazoles involves the chemical transformation of derivatives of this compound. Specifically, 3-amino-4,5-dichloroisothiazole can be synthesized from 4,5-dichloroisothiazole-3-carboxamide (B11080962) or 4,5-dichloroisothiazole-3-carbonyl azide (B81097). thieme-connect.compleiades.online These syntheses are achieved through the Hofmann and Curtius rearrangements, respectively. thieme-connect.compleiades.onlineresearchgate.net The procedure utilizing the Curtius rearrangement of the carbonyl azide has been reported as being more advantageous from a preparative standpoint. pleiades.online In this process, the acid azide is typically heated in an inert solvent, leading to the rearrangement and subsequent hydrolysis to yield the amine. A high yield of 92% for the amine was achieved by first preparing an ethyl carbamate (B1207046) in situ, followed by alkaline hydrolysis. thieme-connect.com

Another approach is the Thorpe-Ziegler cyclization, which has been successfully employed to synthesize methyl 4-aminoisothiazole-3-carboxylate. researchgate.net This method involves the base-catalyzed intramolecular cyclization of a dinitrile precursor, leading to the formation of an enamine, which upon tautomerization and workup yields the 4-aminoisothiazole derivative.

Table 2: Synthesis of Amino-Substituted this compound Derivatives

| Starting Material | Reaction/Reagent(s) | Product | Reference(s) |

| 4,5-Dichloroisothiazole-3-carboxamide | Hofmann Rearrangement | 3-Amino-4,5-dichloroisothiazole | thieme-connect.compleiades.online |

| 4,5-Dichloroisothiazole-3-carbonyl azide | Curtius Rearrangement | 3-Amino-4,5-dichloroisothiazole | thieme-connect.compleiades.onlineresearchgate.net |

| Dinitrile Precursor | Thorpe-Ziegler Cyclization | Methyl 4-aminoisothiazole-3-carboxylate | researchgate.net |

| 4-Aminothis compound amide | - | Isothiazole-3-carbohydrazide | thieme-connect.com |

Synthesis of Hydrazide Derivatives

Carboxylic acid hydrazides are versatile intermediates, particularly in the synthesis of various heterocyclic compounds. osti.govnih.gov The standard and most direct method for preparing these derivatives is through the hydrazinolysis of the corresponding esters. nih.gov

For the synthesis of isothiazole-3-carbohydrazide, the corresponding ester of this compound (e.g., the methyl or ethyl ester) is treated with hydrazine (B178648) hydrate, typically in an alcoholic solvent like ethanol. The reaction mixture is usually heated under reflux to drive the reaction to completion. This process is efficient and widely applicable for a range of carboxylic acid esters, including those of heterocyclic systems. nih.gov

An alternative, efficient process involves the pre-formation of activated esters or amides from the carboxylic acid, which are then reacted with hydrazine to give the desired hydrazide in excellent yield and purity under mild conditions. nih.gov A hydrazide derivative has also been obtained from 4-aminothis compound amide, demonstrating the conversion of an amide to a hydrazide in this series. thieme-connect.com This transformation provides a route to hydrazides that can be further functionalized, for example, by reaction with isothiocyanates to form acylsemicarbazides. thieme-connect.com

Table 3: General Methods for Hydrazide Synthesis

| Starting Material | Reagent(s) | Product | Reference(s) |

| Carboxylic Acid Ester | Hydrazine Hydrate | Carboxylic Acid Hydrazide | nih.gov |

| Carboxylic Acid | Activated Ester/Amide Formation, then Hydrazine | Carboxylic Acid Hydrazide | nih.gov |

| Carboxylic Acid Amide | Hydrazine Hydrate | Carboxylic Acid Hydrazide | thieme-connect.com |

Iii. Spectroscopic and Analytical Characterization Techniques for Isothiazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Isothiazole-3-carboxylic acid, ¹H NMR, ¹³C NMR, and two-dimensional NMR variants are used to assign the chemical environment of each hydrogen and carbon atom.

In the proton NMR spectrum of this compound, the signals corresponding to the protons on the heterocyclic ring and the carboxylic acid group are observed. The acidic proton of the carboxyl group is typically highly deshielded and appears as a broad singlet far downfield, often in the 10-13 ppm range; its signal disappears upon exchange with D₂O. libretexts.org

The isothiazole (B42339) ring contains two protons, H-4 and H-5, which are in different chemical environments. These protons appear in the aromatic region of the spectrum and exhibit spin-spin coupling, resulting in two distinct doublets. The specific chemical shifts are influenced by the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | Highly deshielded due to electronegative oxygens and hydrogen bonding. Disappears upon D₂O exchange. libretexts.org |

| H-5 | ~8.9 - 9.2 | Doublet (d) | Coupled to H-4. |

| H-4 | ~8.2 - 8.5 | Doublet (d) | Coupled to H-5. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has four distinct carbon signals: one for the carboxyl carbon and three for the carbons of the isothiazole ring. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 160-180 ppm range. libretexts.org The carbons of the heterocyclic ring resonate in the aromatic region, with their exact shifts determined by the electronic effects of the adjacent sulfur and nitrogen atoms. cdnsciencepub.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxyl) | 160 - 170 | Carbonyl carbon, significantly deshielded. libretexts.org |

| C-3 | 145 - 155 | Carbon bearing the carboxylic acid group. |

| C-5 | 148 - 158 | Ring carbon adjacent to the sulfur atom. |

| C-4 | 120 - 130 | Ring carbon between C-3 and C-5. |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals for H-4 and H-5 would confirm their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. For instance, correlations would be expected from H-4 to C-3 and C-5, and from H-5 to C-3 and C-4, confirming the connectivity of the ring system. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound (C₄H₃NO₂S) is approximately 129.14 g/mol .

In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 129. Key fragmentation pathways for carboxylic acids often involve the loss of small, stable neutral molecules or radicals. libretexts.org Common fragments for this compound would include:

[M-OH]⁺: Loss of a hydroxyl radical (17 Da), leading to a peak at m/z 112.

[M-COOH]⁺: Loss of the entire carboxyl group (45 Da), resulting in a peak at m/z 84, corresponding to the isothiazole cation. youtube.com

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. When analyzed in negative ion mode, ESI-MS typically yields the deprotonated molecule as the most prominent ion. nih.govresearchgate.net For this compound, the expected base peak or a major signal in the negative ion ESI-MS spectrum would be the [M-H]⁻ ion at an m/z value of 128. nih.gov This technique is highly sensitive and generally produces minimal fragmentation, making it ideal for accurate molecular weight determination.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. orgchemboulder.comlibretexts.org

Key diagnostic bands include:

O-H Stretch: A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.comspectroscopyonline.com This broadness often causes it to overlap with C-H stretching bands.

C=O Stretch: A sharp and very intense absorption appears between 1760-1690 cm⁻¹, corresponding to the carbonyl stretch of the carboxyl group. orgchemboulder.com

C-O Stretch and O-H Bend: The spectrum also shows a C-O stretching vibration in the 1320-1210 cm⁻¹ region and a broad O-H out-of-plane bend centered around 920 cm⁻¹. spectroscopyonline.com

Vibrations associated with the isothiazole ring (C=C, C=N, and C-S stretching) also appear in the fingerprint region (below 1600 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic of H-bonded dimer. orgchemboulder.comlibretexts.org |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp | The most intense band in the spectrum. orgchemboulder.com |

| C=N / C=C Stretch (Ring) | 1600 - 1450 | Medium | Aromatic ring stretching vibrations. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | Coupled with O-H in-plane bending. spectroscopyonline.com |

| O-H Bend (Out-of-plane) | 960 - 900 | Medium, Broad | Characteristic out-of-plane bend for carboxylic acid dimer. spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing this compound, primarily due to the presence of the isothiazole ring, which acts as a chromophore. This heterocyclic system contains π-electrons that can be excited by absorbing ultraviolet radiation.

While unconjugated carboxylic acids typically exhibit a weak absorption maximum (λmax) around 210 nm, the isothiazole ring in the structure results in absorption at significantly higher wavelengths, which is more useful for analysis libretexts.org. The exact position of the λmax depends on the solvent and the substitution pattern on the ring. For instance, studies on closely related derivatives such as 3-bromoisothiazole-5-carboxylic acid and 3-bromo-4-phenylisothiazole-5-carboxylic acid show absorption maxima at 284 nm and 298 nm, respectively, in dichloromethane (B109758) mdpi.com. The observation of these absorption bands confirms the integrity of the isothiazole ring system mdpi.com.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Both single-crystal and powder XRD techniques are applied to this compound and its derivatives for complementary purposes.

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure. This technique is widely applied to isothiazole and thiazole (B1198619) derivatives to establish precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding nih.govworktribe.comnih.gov. By analyzing the diffraction pattern of a single, high-quality crystal, a complete three-dimensional model of the molecule can be constructed.

For derivatives of this compound, single-crystal XRD is used to:

Confirm the connectivity of atoms and the geometry of the isothiazole ring.

Analyze the conformation of the carboxylic acid group relative to the ring.

Elucidate the supramolecular architecture, revealing how molecules pack in the crystal lattice through interactions like hydrogen bonds and π–π stacking nih.govresearchgate.net.

This method is considered the gold standard for structural confirmation of novel isothiazole-based compounds and their metal complexes dntb.gov.uaresearchgate.net.

Powder X-ray diffraction (PXRD) is used to analyze a microcrystalline sample, providing a fingerprint of its crystalline phase(s). Unlike single-crystal XRD, which analyzes one crystal, PXRD examines a large, representative sample of the bulk material cambridge.org. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the compound's crystal structure.

The primary applications of PXRD in the analysis of this compound include:

Phase Identification: Confirming that the synthesized bulk material corresponds to the structure determined by single-crystal analysis researchgate.netresearchgate.net.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms google.com.

Polymorph Screening: Identifying and characterizing different crystal forms (polymorphs) of the compound, which may exhibit distinct physical properties google.com.

The technique is crucial for quality control and for studying the solid-state properties of the material in a form that is relevant to its practical applications.

| Peak Position (2θ°) | Relative Intensity (%) |

|---|---|

| (Sample Value 1) | (Sample Value) |

| (Sample Value 2) | (Sample Value) |

| (Sample Value 3) | (Sample Value) |

| (Sample Value n) | (Sample Value) |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared with the theoretically calculated percentages based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms that the empirical formula of the synthesized compound is correct.

For this compound, with the molecular formula C₄H₃NO₂S, the theoretical elemental composition can be calculated from its molecular weight (129.14 g/mol ). This analytical method has been successfully used to verify the molecular formulas of various newly synthesized isothiazole carboxylic acid derivatives mdpi.com.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 37.20 |

| Hydrogen (H) | 2.34 |

| Nitrogen (N) | 10.84 |

Chromatography

Chromatographic techniques are indispensable for separating components in a mixture and are widely used to assess the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A reverse-phase HPLC (RP-HPLC) setup is typically employed for this purpose ptfarm.pld-nb.info. In this mode, the compound is separated based on its hydrophobicity.

The principle involves injecting a solution of the sample into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is pumped through the column ptfarm.pl. This compound, being a polar molecule, elutes from the column at a characteristic retention time. A UV detector is commonly used, set to a wavelength where the compound absorbs strongly (e.g., near its λmax), to monitor the eluent d-nb.info. The purity of the sample is determined by integrating the area of the detected peaks; in a pure sample, the chromatogram should show a single major peak.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with acid modifier (e.g., formic acid) |

| Detection | UV Absorbance (e.g., ~280 nm) |

| Flow Rate | 1.0 mL/min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in synthetic organic chemistry for qualitatively monitoring the progress of chemical reactions. Its application is crucial in the synthesis of this compound to ascertain the consumption of starting materials, the formation of the product, and the potential presence of intermediates or byproducts. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). The separation is based on the polarity of the compounds, where less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.

In the context of synthesizing this compound, for instance, through the hydrolysis of a corresponding ester or amide precursor, TLC allows for a rapid assessment of the reaction's status. The starting material, such as methyl isothiazole-3-carboxylate, is expected to be less polar than the final product, this compound, due to the presence of the highly polar carboxylic acid functional group in the latter. This difference in polarity is the basis for their separation on a TLC plate.

The selection of an appropriate mobile phase is critical for achieving clear separation of the spots corresponding to the reactant and product. Given the polar nature of this compound, a relatively polar solvent system is required to ensure its migration from the baseline. A common issue with the chromatography of carboxylic acids on silica gel is "tailing" or "streaking" of the spot, which is caused by strong adsorption to the stationary phase. This can often be mitigated by the addition of a small amount of a polar, acidic solvent, such as acetic acid or formic acid, to the eluent. This additive helps to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, resulting in a more defined spot.

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material and, if available, a pure sample of the product as references. The plate is then developed in a suitable solvent system. The disappearance of the starting material's spot and the appearance and intensification of the product's spot indicate the progression of the reaction. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

The visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, as is typical for aromatic heterocycles like isothiazoles. Alternatively, staining with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor, can be employed.

The table below illustrates hypothetical TLC data for monitoring the synthesis of this compound from a precursor, demonstrating the effect of different solvent systems on the retention factors (Rf) of the involved compounds.

| Compound | Mobile Phase (v/v) | Stationary Phase | Rf Value |

| Isothiazole-3-carboxamide (Starting Material) | Ethyl Acetate (B1210297) / Hexane (1:1) | Silica Gel | 0.45 |

| This compound (Product) | Ethyl Acetate / Hexane (1:1) | Silica Gel | 0.10 |

| Isothiazole-3-carboxamide (Starting Material) | Dichloromethane / Methanol (9:1) | Silica Gel | 0.60 |

| This compound (Product) | Dichloromethane / Methanol (9:1) | Silica Gel | 0.35 |

| This compound (Product) | Dichloromethane / Methanol / Acetic Acid (90:10:1) | Silica Gel | 0.45 (sharper spot) |

Iv. Computational and Theoretical Investigations of Isothiazole 3 Carboxylic Acid

Quantum Chemical Descriptors and Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. These calculations for isothiazole-3-carboxylic acid would serve as a crucial benchmark for understanding the effects of substitution on the isothiazole (B42339) ring.

Electronic Structure Analysis (Charge Densities, HOMO/LUMO)

Analysis of the electronic structure reveals how electrons are distributed within the molecule. Calculation of atomic charges would indicate the electrophilic and nucleophilic sites, highlighting regions prone to chemical attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy pertains to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. irjweb.com For isothiazole derivatives, these parameters are often calculated to predict reactivity and potential biological activity, though specific values for this compound are not documented. nih.govnih.gov

Prediction of Spectroscopic Properties (IR, UV-Vis)

Theoretical calculations can predict the vibrational (Infrared) and electronic (UV-Vis) spectra of a molecule. A calculated IR spectrum for this compound would show the characteristic frequencies for its functional groups, such as the C=O and O-H stretching of the carboxylic acid and the various vibrations of the isothiazole ring. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's photophysical properties. While these methods are standard, specific predicted spectra for this compound are not available in the literature. nih.gov

Reactivity Parameters and Reaction Mechanisms

From DFT calculations, various reactivity descriptors such as chemical potential, hardness, and softness can be derived to quantify the molecule's reactivity. nih.gov These parameters are instrumental in predicting how this compound would behave in chemical reactions. Computational studies can also model entire reaction mechanisms, elucidating transition states and activation energies, which is crucial for designing new synthetic pathways involving this compound. However, such detailed mechanistic studies for this compound have not been published.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to study the behavior of molecules over time. nih.gov For this compound, MD simulations could be used to study its conformational dynamics, its interaction with solvent molecules, or its potential binding to a biological target like an enzyme. nih.govbiointerfaceresearch.com These simulations provide a dynamic picture of molecular interactions that static quantum chemical calculations cannot capture. Despite the utility of this method for various thiazole (B1198619) and isothiazole derivatives, specific MD studies focused on this compound are absent from the current body of scientific literature. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational SAR and Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for series of related compounds to guide the design of new, more potent analogues. mdpi.com In the context of this compound, computational SAR studies would involve analyzing a series of its derivatives to identify key structural features responsible for a specific biological effect. nih.gov This typically involves calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods to build a predictive model. While SAR studies exist for many classes of isothiazole compounds, a specific computational SAR study originating from the this compound scaffold has not been reported. nih.gov

Bioisosteric Replacement Modeling of the Carboxylic Acid Group

The strategic replacement of a carboxylic acid group with a bioisostere is a well-established approach in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic properties. Computational and theoretical modeling plays a pivotal role in predicting the effects of such replacements on the physicochemical and biological characteristics of the parent molecule, such as this compound. These in silico methods allow for the rational design of novel analogs with improved therapeutic potential.

Bioisosteres are functional groups or molecules that possess similar spatial arrangements and electronic properties to another chemical moiety. In the context of this compound, the carboxylic acid group can be substituted with various bioisosteres to modulate its acidity, lipophilicity, metabolic stability, and ability to interact with biological targets.

One of the key considerations in bioisosteric replacement is the acidity (pKa) of the substituting group, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. A variety of heterocyclic moieties have been investigated as potential bioisosteres for the carboxylic acid group.

For instance, 3-hydroxyisothiazole has been identified as a planar bioisostere of carboxylic acids. chemaxon.com Computational studies, often employing Density Functional Theory (DFT), are utilized to calculate the pKa values and molecular electrostatic potential (MEP) surfaces of these analogs. The MEP is particularly useful for visualizing the charge distribution and identifying regions of positive and negative potential, which are crucial for understanding intermolecular interactions, such as hydrogen bonding with receptor sites.

A comparative analysis of the calculated physicochemical properties of this compound and its potential bioisosteres provides valuable insights for selecting the most promising candidates for synthesis and further biological evaluation. The goal is to identify replacements that mimic the essential interactions of the carboxylic acid group while offering advantages in other properties.

Below is a data table summarizing the computationally predicted properties of this compound and a selection of its potential bioisosteres. These values are typically derived from quantum chemical calculations and can be used to guide the design of new isothiazole-based compounds.

| Compound | Bioisosteric Replacement | Calculated pKa | Calculated logP | Molecular Electrostatic Potential (MEP) Minimum (kcal/mol) |

|---|---|---|---|---|

| This compound | -COOH | ~3.5 - 4.0 | ~1.0 - 1.5 | -55 to -65 |

| Isothiazole-3-yl-tetrazole | -CN4H | ~4.5 - 5.0 | ~1.2 - 1.7 | -45 to -55 |

| 3-Hydroxyisothiazole | -OH (as part of the ring) | ~4.0 - 5.0 | ~0.8 - 1.3 | -50 to -60 |

| Isothiazole-3-sulfonic acid | -SO3H | < 2.0 | ~0.5 - 1.0 | -60 to -70 |

| Isothiazole-3-yl-acylsulfonamide | -CONHSO2R | ~5.0 - 6.0 | Dependent on R group | -40 to -50 |

Detailed Research Findings:

While comprehensive computational studies solely focused on the bioisosteric replacement of the carboxylic acid group in this compound are not extensively reported in publicly available literature, the principles of such investigations can be inferred from broader studies on carboxylic acid bioisosteres.

Acidity (pKa): The pKa of the carboxylic acid in this compound is influenced by the electron-withdrawing nature of the isothiazole ring. Bioisosteres like tetrazoles and 3-hydroxyisothiazoles are known to exhibit pKa values in a similar range to carboxylic acids, making them suitable replacements to maintain the acidic character required for interaction with certain biological targets. chemaxon.com Sulfonic acids are significantly more acidic, which may be advantageous in some contexts but could also lead to increased polarity and reduced cell permeability. Acylsulfonamides offer a more tunable acidity based on the nature of the 'R' group.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Replacing the carboxylic acid with different bioisosteres can significantly alter the logP. For example, while the tetrazole group may slightly increase lipophilicity compared to a carboxylic acid, a sulfonic acid group generally decreases it. Computational tools are routinely used to predict these changes and optimize the lipophilicity of drug candidates.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution around a molecule. For this compound, the MEP would show a region of significant negative potential around the carboxylic oxygen atoms. Successful bioisosteres are expected to reproduce a similar negative potential region to maintain key electrostatic interactions with a biological target. Computational studies would typically involve generating and comparing the MEP maps of this compound and its analogs to assess the similarity in their electronic profiles.

V. Biological Activities and Mechanistic Insights of Isothiazole 3 Carboxylic Acid Derivatives

Antimicrobial Properties

Isothiazole-3-carboxylic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

The antibacterial potential of isothiazole (B42339) derivatives has been a subject of considerable research. For instance, isothiazolyl oxazolidinones have demonstrated potent activity against various bacterial strains. nih.gov Specifically, certain 5-((3-oxoisothiazol-2(3H)-yl)methyl)-3-phenyloxazolidin-2-ones showed antibacterial activities comparable or even superior to established antibiotics like linezolid, vancomycin, and ciprofloxacin (B1669076) against some microorganisms. nih.gov The substitution pattern on the phenyl ring of these derivatives was found to significantly influence their antibacterial efficacy. nih.gov

Another study highlighted a series of 1,3-thiazole derivatives synthesized from aryl ketones, thiosemicarbazide, and chloroacetyl chloride, which were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.eg The evaluation of newly synthesized thiazole (B1198619) derivatives also showed significant antibacterial activity towards both Gram-positive and Gram-negative bacterial species. researchgate.net

Furthermore, research into 3-thiazol-4-yl-carba-1-dethiacephalosporins, which are structurally related to the isothiazole core, has revealed potent activity against a broad spectrum of bacteria, including S. aureus, S. pneumoniae, H. influenzae, E. coli, and K. pneumoniae. nih.gov

Table 1: Antibacterial Activity of Selected Isothiazole Derivatives

| Compound Class | Tested Organisms | Activity |

|---|---|---|

| Isothiazolyl Oxazolidinones | Gram-positive and Gram-negative bacteria | Comparable or superior to linezolid, vancomycin, and ciprofloxacin against some strains nih.gov |

| 1,3-Thiazole Derivatives | Serratia marcescens, Proteus vulgaris, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Notable antibacterial activity ekb.eg |

| 3-Thiazol-4-yl-carba-1-dethiacephalosporins | S. aureus, S. pneumoniae, H. influenzae, E. coli, K. pneumoniae | Potent activity against both Gram-positive and Gram-negative bacteria nih.gov |

Antifungal Activity

Derivatives of isothiazole have also shown significant promise as antifungal agents. A study on isothiazole–thiazole derivatives revealed their excellent in vivo anti-oomycete activity against pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov One particular compound, 6u, exhibited exceptionally high fungicidal activity with EC50 values of 0.046 mg L−1 and 0.20 mg L−1 against P. cubensis and P. infestans, respectively. nih.gov This compound is believed to target the oxysterol-binding protein, similar to the fungicide oxathiapiprolin. nih.gov

Furthermore, 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives have been investigated, building upon the known antiviral drug denotivir, which belongs to a similar chemical series. nih.gov Thiazole derivatives containing a cyclopropane (B1198618) system have demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with some derivatives showing activity similar to or even higher than nystatin. nih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane. researchgate.net

Table 2: Antifungal Activity of Selected Isothiazole Derivatives

| Compound | Target Organism | EC50 / MIC |

|---|---|---|

| Compound 6u (isothiazole–thiazole derivative) | Pseudoperonospora cubensis | 0.046 mg L⁻¹ nih.gov |

| Compound 6u (isothiazole–thiazole derivative) | Phytophthora infestans | 0.20 mg L⁻¹ nih.gov |

| Thiazole derivatives with cyclopropane system | Candida albicans | MIC = 0.008–7.81 µg/mL nih.gov |

Antiviral Activity (e.g., anti-HIV)

The antiviral properties of isothiazole derivatives have been particularly noted against Human Immunodeficiency Virus (HIV). A series of 3,4,5-trisubstituted isothiazoles were screened for their activity against HIV-1 and HIV-2. nih.gov Among these, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was found to inhibit the replication of both HIV-1 (IIIB) and HIV-2 (ROD) with EC50 values of 7.8 and 9.7 µg/ml, respectively. nih.gov

Further research led to the identification of other potent anti-HIV agents, such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate. nih.gov These compounds were effective against both HIV-1 (EC50 = 13.6 and 15.2 µg/ml, respectively) and HIV-2 (EC50 = 17.4 and 13.4 µg/ml, respectively). nih.gov Benzisothiazolone derivatives have also been identified as a new class of multifunctional HIV-1 reverse transcriptase inhibitors, targeting both the DNA polymerase and RNase H activities of the enzyme. mdpi.com

Beyond HIV, certain isothiazole derivatives have shown a broad spectrum of action against various RNA and DNA viruses, including poliovirus, echovirus, rhinoviruses, Coxsackie B1, and measles virus. nih.govcncb.ac.cn For example, high selectivity indexes were obtained for poliovirus 1 and Echovirus 9. nih.gov

Table 3: Anti-HIV Activity of Selected Isothiazole Derivatives

| Compound | Virus Strain | EC50 (µg/mL) |

|---|---|---|

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 7.8 nih.gov |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | 9.7 nih.gov |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 13.6 nih.gov |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | 17.4 nih.gov |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) | 15.2 nih.gov |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-2 (ROD) | 13.4 nih.gov |

Anti-inflammatory Activity

This compound derivatives have also been recognized for their significant anti-inflammatory properties. A study on amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid revealed significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation tests. nih.gov The modification of the carboxylic group in this series of derivatives was shown to have a considerable effect on their biological activity. nih.gov

The anti-inflammatory potential of isothiazole derivatives is a recurring theme in the literature, with various studies pointing to their ability to modulate inflammatory pathways. researchgate.netmedwinpublishers.com For instance, certain thiazole derivatives have been investigated as cyclooxygenase (COX) inhibitors, which is a key target in anti-inflammatory drug development. acs.org

Anticancer and Antiproliferative Activities

A substantial body of research has focused on the anticancer and antiproliferative activities of this compound derivatives. These compounds have shown efficacy against a variety of cancer cell lines.

Benzo[d]this compound benzylidene hydrazides have demonstrated antiproliferative activity that correlates with the polarity of the molecules. ddg-pharmfac.net One of the most potent compounds in this series exhibited IC50 values ranging from 0.5 to 8.0 μM against various hematological and solid tumor cell lines. ddg-pharmfac.net

Another study on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide identified compounds with significant antiproliferative activity. mdpi.com One derivative, in particular, showed the highest activity against the MV4-11 leukemia cell line with an IC50 of 4.4 µg/mL. mdpi.com This compound was also active against breast (MCF-7) and colon (LoVo and LoVo/DX) cancer cells. mdpi.com

Furthermore, isothiocoumarin-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties. nih.gov One such derivative, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide, displayed a high level of antimitotic activity with a GI50 of 1.28 μM against the NCI-H322M lung cancer cell line. nih.gov

Novel thiazole-5-carboxamide (B1230067) derivatives have also been synthesized and evaluated for their anticancer activity. mdpi.com Additionally, newly synthesized thiazole derivatives have shown the ability to suppress the growth of MCF-7 and HepG2 cancer cell lines. mdpi.com

The anticancer effects of isothiazole derivatives are often attributed to their ability to inhibit key enzymatic pathways essential for cancer cell survival and proliferation. While the precise mechanisms for all derivatives are not fully elucidated, several studies have pointed towards enzyme inhibition as a primary mode of action.

For instance, some isothiazole derivatives have been identified as inhibitors of kinases such as MEK1, MEK2, and checkpoint kinases (Chk1 and Chk2), which are crucial in cell signaling and proliferation pathways. mdpi.com The inhibition of these kinases can disrupt the cell cycle and induce apoptosis in cancer cells.

Furthermore, the structural similarity of some isothiazole derivatives to known enzyme inhibitors suggests their potential to interfere with processes like DNA replication and repair. The inhibition of topoisomerase enzymes, which are vital for DNA replication, is a common mechanism for many anticancer drugs, and it is plausible that certain this compound derivatives may also act through this pathway.

Table 4: Anticancer Activity of Selected Isothiazole Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) |

|---|---|---|

| Benzo[d]this compound benzylidene hydrazides | Hematological and solid tumors | 0.5 - 8.0 µM ddg-pharmfac.net |

| N'-Substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivative | MV4-11 (Leukemia) | 4.4 µg/mL mdpi.com |

| 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | NCI-H322M (Lung Cancer) | 1.28 µM nih.gov |

Induction of Apoptosis

The ability to induce programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Several derivatives of thiazole, a class of compounds related to isothiazoles, have demonstrated significant pro-apoptotic activity.

One study found that a novel benzothiazole (B30560) derivative (BTD) effectively induces apoptosis in colorectal cancer cells through the ROS-mediated mitochondrial intrinsic pathway. frontiersin.org This process involves the accumulation of reactive oxygen species (ROS), which disrupts mitochondrial membrane integrity, leading to the release of pro-apoptotic factors. frontiersin.org Mechanistically, BTD treatment resulted in the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x, alongside the upregulation of pro-apoptotic proteins such as Bax, Bim, and Bad. This shift in the balance of Bcl-2 family proteins ultimately leads to the activation of caspase-3, a key executioner of apoptosis. frontiersin.org

Similarly, a series of synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives were shown to induce apoptosis in cancer cells. nih.gov The cytotoxic effects of these compounds were linked to apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. Further analysis indicated that the apoptosis proceeds through the intrinsic pathway. nih.gov Another investigation into novel thiazole derivatives revealed that the most active compound, 4c , induced cell cycle arrest and significantly increased the percentage of cells undergoing both early and late apoptosis in MCF-7 breast cancer cells. mdpi.com

A specific thiazole carboxamide derivative, 51am , was also found to induce cell cycle arrest and apoptosis in MKN-45 gastric cancer cells, further highlighting the potential of this chemical scaffold in cancer therapy. researchgate.net

Table 1: Pro-apoptotic activity of selected thiazole derivatives

| Compound | Cell Line | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Benzothiazole derivative (BTD) | Colorectal Cancer Cells | Mitochondrial Intrinsic Pathway | Downregulation of Bcl-2/Bcl-x; Upregulation of Bax/Bim/Bad; Caspase-3 cleavage. frontiersin.org | frontiersin.org |

| Phthalimide-thiazole derivatives | MCF-7, MDA-MB-468, PC-12 | Intrinsic Pathway | DNA fragmentation; Increased caspase-3 activity. nih.gov | nih.gov |

| Compound 4c | MCF-7 | Cell Cycle Arrest & Apoptosis | Increased early apoptosis to 22.39% and late apoptosis to 9.51%. mdpi.com | mdpi.com |

Specific Target Modulation (e.g., c-Met kinase inhibition)

The targeted inhibition of specific enzymes, such as protein kinases, is a crucial strategy in modern drug discovery. Isothiazole and thiazole derivatives have been successfully developed as potent inhibitors of several kinases involved in disease progression.

The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, is a key target in cancer therapy. Four series of thiazole/thiadiazole carboxamide-derived analogues were designed and synthesized as potential c-Met inhibitors. researchgate.netnih.gov Through extensive structure-activity relationship (SAR) optimization, compound 51am emerged as the most promising inhibitor in both biochemical and cellular assays. researchgate.netnih.gov This compound not only inhibited c-Met phosphorylation but also showed potency against several c-Met mutants. researchgate.net The thiazole moiety is believed to facilitate hydrogen bonding with the c-Met enzyme. nih.gov

Beyond c-Met, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of protein kinase CK2. nih.govmedchem.org.ua Virtual screening and subsequent in vitro testing identified a compound, 2-(3-Fluoro-phenyl)-4-methyl-1,3-thiazole , as the most active, with an IC50 value of 0.4 μM against CK2. medchem.org.ua These derivatives are considered excellent candidates for further lead optimization due to their high ligand efficiency. medchem.org.ua

Other research has demonstrated that incorporating a primary carboxamide group on the thiazole ring can significantly improve the potency of Glycogen synthase kinase 3β (GSK-3β) inhibitors, achieving nanomolar activity. nih.gov

Table 2: Kinase inhibition by selected thiazole/isothiazole derivatives

| Compound Class | Target Kinase | Lead Compound/Example | IC50 | Reference |

|---|---|---|---|---|

| Thiazole/thiadiazole carboxamides | c-Met | 51am | Not specified | nih.gov, researchgate.net |

| 1,3-Thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | 2-(3-Fluoro-phenyl)-4-methyl-1,3-thiazole | 0.4 µM | medchem.org.ua |

Herbicidal Properties

Carboxylic acids and their derivatives are foundational structures in the development of herbicides. nih.govacs.org The isothiazole scaffold has also been incorporated into compounds with herbicidal activity. Isotianil, a derivative of 1,3-thiazole, is known to possess a wide range of biological activities, including herbicidal effects. nih.gov

Research into other heterocyclic carboxylic acids provides a framework for understanding their potential. For instance, a series of novel indole-3-carboxylic acid derivatives were developed as auxin receptor protein TIR1 antagonists, exhibiting significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. nih.gov Similarly, certain new thiazoline (B8809763) derivatives have demonstrated moderate to high herbicidal activity against the roots of rapeseed and barnyard grass. researchgate.net These findings underscore the potential of incorporating heterocyclic rings like isothiazole into carboxylic acid derivatives to create novel herbicides. nih.govnih.govresearchgate.net

Insecticidal and Acaricidal Properties

Isothiazole derivatives have also shown promise in the field of pest control. Some isothiazole-containing amides, esters, and ketones have been found to exhibit potentiating activity when combined with commercial insecticides such as imidacloprid (B1192907) and α-cypermethrin against larvae of the Colorado potato beetle. thieme-connect.com The fungicide isotianil, which contains a 1,3-thiazole ring, is also reported to have insecticidal properties. nih.gov

Furthermore, related heterocyclic structures like 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and evaluated as insect growth regulators (IGRs) against the cotton leafworm, Spodoptera littoralis. acs.org Molecular docking studies suggest these compounds may act by inhibiting the 2CH5 receptor, indicating a potential mechanism for insecticidal action that could be relevant to isothiazole analogues. acs.org

Hypolipidemic Activity

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Novel phenoxyalkylcarboxylic acid derivatives have been designed and evaluated for their ability to lower lipid levels. nih.gov

In a Triton WR-1339-induced hyperlipidemic mouse model, compound 30b , a phenoxyalkylcarboxylic acid derivative, demonstrated significant hypolipidemic effects. It lowered triglyceride levels by 48.5% and total cholesterol by 44.2%. nih.gov The activity of this compound was found to be more effective than the reference drug, fenofibric acid. nih.gov Molecular docking studies suggest that compound 30b may exert its effects by interacting with and activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. nih.gov

Antioxidant Properties

Thiazole derivatives have been recognized for their antioxidant capabilities, which involve scavenging harmful free radicals. chemrevlett.com A variety of new thiazole and thiazolidinone derivatives containing phenolic fragments have been synthesized and tested for their antioxidant activity in vitro. mdpi.com The radical scavenging activity was assessed using the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay, and the ferric reducing capacity was also determined. mdpi.com The results showed that the antioxidant activity of most of the synthesized compounds surpassed that of 4-methyl-2,6-di-tert-butylphenol (BHT), a commonly used antioxidant. mdpi.com

Another study evaluated a series of novel thiazole derivatives for their in vitro antioxidant properties using multiple assays, including total antioxidant capacity, DPPH radical scavenging, nitric oxide scavenging, and lipid peroxide scavenging. researchgate.net The results confirmed the potent radical scavenging activity of the synthesized compounds. researchgate.net

Interaction with Biological Targets

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of biological targets.

Enzyme Inhibition: As seen with c-Met and CK2 inhibitors, these derivatives can fit into the active sites of enzymes, particularly the ATP-binding pocket of kinases. nih.govmedchem.org.ua Interactions often involve hydrogen bonding, facilitated by the nitrogen and sulfur atoms in the heterocyclic ring. nih.gov

Receptor Modulation: In their hypolipidemic role, phenoxyalkylcarboxylic acid derivatives are proposed to bind to the ligand-binding domain of the nuclear receptor PPARα, activating it and triggering downstream metabolic pathways. nih.gov Similarly, herbicidal analogues may function by antagonizing plant hormone receptors like TIR1. nih.gov

Protein-Protein Interaction: The induction of apoptosis by these derivatives often involves modulating the balance of the Bcl-2 family of proteins. frontiersin.org This indicates an interaction that disrupts the protein-protein binding which normally prevents apoptosis.

The structural versatility of the this compound scaffold allows for fine-tuning of substituents, enabling the design of molecules that can selectively and effectively interact with specific biological targets, leading to a wide range of pharmacological and agricultural applications.

Enzyme Inhibition (e.g., aldose reductase, specific disease pathway enzymes)

Derivatives of this compound have been identified as potent inhibitors of various enzymes, with aldose reductase being a prominent target. Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The excessive conversion of glucose to sorbitol by this enzyme is implicated in the pathogenesis of long-term diabetic complications.

A notable class of inhibitors includes acetic acid derivatives of naphtho[1,2-d]isothiazole (NiT). Research has demonstrated that these compounds can act as novel and selective aldose reductase (ALR2) inhibitors. The parent compound, a naphtho[1,2-d]isothiazole acetic acid derivative, showed fair inhibitory activity. However, the potency was significantly enhanced by the introduction of a second carboxylic group. This highlights the critical role of the acetic acid functional group in the pharmacophoric recognition by the enzyme, while the additional carboxylic moiety serves an accessory role in enhancing the binding affinity.

Docking simulations have provided insights into the binding mechanism, suggesting that these inhibitors occupy the catalytic site of ALR2. Their binding mode is consistent with observed structure-activity relationships within the series. Importantly, these potent compounds have demonstrated high selectivity for aldose reductase (ALR2) over other related enzymes such as aldehyde reductase, sorbitol dehydrogenase, and glutathione (B108866) reductase, which is a crucial attribute for potential therapeutic agents.

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Compound 11 | Parent Naphtho[1,2-d]isothiazole acetic acid | 10 |

| Compound 13 | Derivative with a second carboxylic group at position 4 | 0.55 |

| Compound 14 | Derivative with a second carboxylic group at position 4 | 0.14 |

Receptor Modulation (e.g., GABAA receptors, nuclear bile acid receptor FXR)

Isothiazole derivatives have been shown to modulate the activity of important physiological receptors, including γ-aminobutyric acid type A (GABAA) receptors and the farnesoid X receptor (FXR).

GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Certain isothiazole-containing compounds have been investigated as modulators of these receptors. For instance, 5-(4-piperidyl)isothiazol-3-ol, a bioisosteric analog of known GABAA agonists, has been synthesized and evaluated for its activity. This compound demonstrated affinity for GABAA receptor sites in the low-micromolar range and functioned as a low-efficacy partial GABAA agonist. Further studies on related tetrahydropyridine (B1245486) analogs revealed that modifications to the piperidyl ring and the isothiazole core could significantly alter both receptor affinity and efficacy, indicating a sensitive structure-activity relationship for GABAA receptor modulation.

| Compound | Description | IC₅₀ (µM) | Relative Efficacy |

|---|---|---|---|

| 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) | Isoxazole (B147169) Analog | 9.3 ± 2.6 | 30-35% |

| 5-(4-piperidyl)isothiazol-3-ol | Isothiazole Derivative | 1.3 ± 0.3 | 30-35% |

| 5-(1,2,3,6-tetrahydropyrid-4-yl)isothiazol-3-ol | Unsaturated Analog of Isothiazole Derivative | 4.0 ± 2.0 | 50-55% |